molecular formula C22H16BrN3O5S B12113823 Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- CAS No. 1017479-82-1

Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-

Cat. No.: B12113823
CAS No.: 1017479-82-1
M. Wt: 514.3 g/mol
InChI Key: XWEPEYLPHCUFOO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- is a structurally complex benzoic acid derivative featuring a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 5 and a 3-methoxyphenyl sulfonyl group at position 2. The benzoic acid moiety is linked to the triazole ring at position 1 (Figure 1). This compound combines functionalities known for diverse applications: benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and materials science , while 1,2,3-triazoles are prized for their metabolic stability and bioactivity, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The 4-bromophenyl group may enhance lipophilicity and influence binding interactions, whereas the 3-methoxyphenyl sulfonyl group could modulate electronic properties and solubility .

Properties

CAS No.

1017479-82-1

Molecular Formula

C22H16BrN3O5S

Molecular Weight

514.3 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-4-(3-methoxyphenyl)sulfonyltriazol-1-yl]benzoic acid

InChI

InChI=1S/C22H16BrN3O5S/c1-31-18-3-2-4-19(13-18)32(29,30)21-20(14-5-9-16(23)10-6-14)26(25-24-21)17-11-7-15(8-12-17)22(27)28/h2-13H,1H3,(H,27,28)

InChI Key

XWEPEYLPHCUFOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Bromophenyl Group: This can be achieved through a reaction, which involves the coupling of a bromophenyl boronic acid with the triazole ring.

    Attachment of the Methoxyphenyl Sulfonyl Group: This step can be performed using a sulfonylation reaction, where the methoxyphenyl group is introduced via a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can be performed on the triazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and sulfonyl groups are key functional groups that can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs are compared to analogues in Table 1:

Compound Name Core Structure Substituents Biological Activity Toxicity (Predicted LD₅₀, mg/kg) Key Reference
Target Compound Benzoic acid + 1,2,3-triazole 4-[5-(4-BrPh)-4-(3-MeOPhSO₂)-1H-triazol-1-yl] Under investigation 220–280 (QSTR-predicted)
4-[(4-Bromophenyl)Sulfonyl]Benzoyl Chloride (Compound 2, ) Benzoic acid 4-[(4-BrPh)SO₂] Cytotoxicity screening (HeLa cells) Not reported
5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid (5a, ) 1,2,3-triazole + carboxylic acid 5-Me, 4-CO₂H Antimicrobial (moderate) 350–400 (QSTR model)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () 1,2,3-triazole + benzothiazole 4-Benzo[d]thiazolyl, 1-2-NO₂Ph Anticancer (in vitro) Not reported

Key Observations :

  • Toxicity : The target compound’s predicted LD₅₀ (220–280 mg/kg) aligns with QSTR models for benzoic acid derivatives, where substituents like bromine and sulfonyl groups increase toxicity by enhancing molecular connectivity indices (0JA, 1JA) .
  • Bioactivity : Sulfonyl groups (e.g., 3-MeOPhSO₂) improve binding to sulfonamide-sensitive targets, as seen in antimicrobial and anticancer agents . The 4-bromophenyl group may mimic halogenated aromatics in kinase inhibitors .
  • Synthesis : Click chemistry (CuAAC) is common for triazole formation, while sulfonyl groups are introduced via sulfonation or nucleophilic substitution .
Functional Group Impact on Properties
  • Triazole Core : Enhances metabolic stability and hydrogen-bonding capacity compared to imidazoles or tetrazoles .
  • 3-Methoxyphenyl Sulfonyl : The methoxy group donates electron density, reducing sulfonyl group electrophilicity and altering solubility (logS ~-4.2) .
Toxicity Prediction (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that halogen and sulfonyl substituents significantly lower LD₅₀ values in mice. The target compound’s 0JA (zero-order connectivity index) and 1JA (first-order index) correlate with acute oral toxicity, predicting moderate lethality (LD₅₀ ~250 mg/kg) .

Biosensor Recognition

Orthogonal biosensors (e.g., sBAD in S. cerevisiae) detect benzoic acid derivatives via promiscuous binding domains. The para-substituted triazole in the target compound may enhance biosensor affinity compared to meta- or ortho-substituted analogues .

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